Cas no 5732-10-5 (buta-2,3-dienoic acid)

buta-2,3-dienoic acid Chemical and Physical Properties
Names and Identifiers
-
- buta-2,3-dienoic acid
- methyleneacrylate;Butadiensaeure;butadienoic acid;but-2,3-dienoic acid;2,3-butadienoic acid;
- buta-2,3-dienoicacid
- AT41750
- NoName_1645
- 2,3-butadienoic acid
- InChI=1/C4H4O2/c1-2-3-4(5)6/h3H,1H2,(H,5,6
- EN300-1067093
- AKOS006380871
- 5732-10-5
- DTXSID90902403
-
- Inchi: InChI=1S/C4H4O2/c1-2-3-4(5)6/h2-3H,1H2
- InChI Key: OEERVMZUZNHHHK-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 84.02110
- Monoisotopic Mass: 84.021129366Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 60.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.1Ų
- XLogP3: 1.2
Experimental Properties
- PSA: 37.30000
- LogP: 0.41210
buta-2,3-dienoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | \nEN300-1067093-5000mg |
buta-2,3-dienoic acid |
5732-10-5 | 95.0% | 5g |
$2152.0 | 2022-10-09 | |
Enamine | EN300-1067093-500mg |
buta-2,3-dienoic acid |
5732-10-5 | 95.0% | 500mg |
$579.0 | 2022-10-09 | |
Enamine | EN300-1067093-0.1g |
buta-2,3-dienoic acid |
5732-10-5 | 95% | 0.1g |
$257.0 | 2023-10-28 | |
Enamine | EN300-1067093-5.0g |
buta-2,3-dienoic acid |
5732-10-5 | 95% | 5g |
$2152.0 | 2023-06-10 | |
Enamine | EN300-1067093-0.25g |
buta-2,3-dienoic acid |
5732-10-5 | 95% | 0.25g |
$367.0 | 2023-10-28 | |
Aaron | AR028OE9-1g |
buta-2,3-dienoicacid |
5732-10-5 | 95% | 1g |
$1047.00 | 2025-02-16 | |
1PlusChem | 1P028O5X-100mg |
buta-2,3-dienoicacid |
5732-10-5 | 95% | 100mg |
$369.00 | 2023-12-16 | |
Aaron | AR028OE9-50mg |
buta-2,3-dienoicacid |
5732-10-5 | 95% | 50mg |
$265.00 | 2025-02-16 | |
Aaron | AR028OE9-500mg |
buta-2,3-dienoicacid |
5732-10-5 | 95% | 500mg |
$822.00 | 2025-02-16 | |
Aaron | AR028OE9-5g |
buta-2,3-dienoicacid |
5732-10-5 | 95% | 5g |
$2984.00 | 2023-12-15 |
buta-2,3-dienoic acid Related Literature
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1. Heterogeneous catalytic hydrogenation of allenes over supported palladium: selectivity, stereoselectivity, and regioselectivityLeslie Crombie,Peter A. Jenkins,David A. Mitchard J. Chem. Soc. Perkin Trans. 1 1975 1081
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L. Crombie,P. A. Jenkins J. Chem. Soc. D 1969 394
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3. 843. The reaction of sodamide with αβ-acetylenic acids and their derivativesJ. Cymerman Craig,M. Moyle J. Chem. Soc. 1963 4402
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4. Reduction of allenes and acetylenes by catalytic and chemical methods: ‘molecular queueing’ effects in competitive hydrogenationLeslie Crombie,Peter A. Jenkins,John Roblin J. Chem. Soc. Perkin Trans. 1 1975 1099
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S. D. Andrews,A. C. Day,R. N. Inwood J. Chem. Soc. C 1969 2443
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6. Researches on acetylenic compounds. Part XLV. The alkaline isomerisation of but-3-ynoic acidG. Eglinton,E. R. H. Jones,G. H. Mansfield,M. C. Whiting J. Chem. Soc. 1954 3197
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7. Studies in decarboxylation. Part IX. The gas-phase pyrolysis of some acids containing two double bondsDavid B. Bigley,Richard H. Weatherhead J. Chem. Soc. Perkin Trans. 2 1976 704
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8. 930. Researches on acetylenic compounds. Part LVII. A general synthesis of allenic acidsE. R. H. Jones,G. H. Whitham,M. C. Whiting J. Chem. Soc. 1957 4628
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9. The Curie point pyrolysis and electron impact induced decarboxylation of but-3-ynoic acid and buta-2,3-dienoic acid studied by tandem mass spectrometryJan W. Dallinga,Nico M. M. Nibbering,A. J. Henk Boerboom J. Chem. Soc. Perkin Trans. 2 1983 281
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10. 786. Researches on acetylenic compounds. Part LII. The preparation and anomalous absorption spectra of some bicyclo[2 : 2 : 1]-heptane derivativesE. R. H. Jones,G. H. Mansfield,M. C. Whiting J. Chem. Soc. 1956 4073
Additional information on buta-2,3-dienoic acid
Exploring the Unique Properties and Applications of Buta-2,3-dienoic Acid (CAS No. 5732-10-5)
Buta-2,3-dienoic acid (CAS No. 5732-10-5) is a fascinating unsaturated carboxylic acid that has garnered attention in both academic research and industrial applications. This compound, also known as allene carboxylic acid, features a unique allene structure with two cumulative double bonds adjacent to the carboxyl group. Its molecular formula is C4H4O2, and it serves as a valuable building block in organic synthesis.
The chemical industry has shown growing interest in butadienoic acid derivatives due to their versatile reactivity. Researchers are particularly intrigued by its potential in click chemistry reactions and as a precursor for bioactive molecules. Recent studies published in journals like Organic Letters highlight its utility in creating complex molecular architectures through [2+2] cycloadditions and other pericyclic reactions.
From a structural perspective, buta-2,3-dienoic acid exhibits several remarkable features. The allene moiety creates a linear arrangement of atoms with orthogonal π-systems, while the carboxylic acid group provides sites for hydrogen bonding and further functionalization. This combination makes it an excellent candidate for designing new materials with specific electronic properties.
In pharmaceutical research, scientists are exploring allene-containing compounds like buta-2,3-dienoic acid for their potential biological activities. The unique geometry of the allene group can interact with biological targets in ways that traditional double bond systems cannot. While not directly used as an API, its derivatives show promise in early-stage drug discovery programs.
The material science field has found applications for butadienoic acid polymers and copolymers. When incorporated into polymer backbones, the allene structure can impart interesting optical and mechanical properties. Research groups are investigating its use in creating novel biodegradable plastics with enhanced performance characteristics.
Environmental considerations are driving innovation in sustainable chemical synthesis, and buta-2,3-dienoic acid fits well into this trend. Its potential as a platform chemical derived from biomass is being explored, aligning with the growing demand for green chemistry solutions. The compound's relatively simple structure makes it an attractive target for biocatalytic production methods.
Analytical chemists working with buta-2,3-dienoic acid employ various characterization techniques. NMR spectroscopy clearly shows the distinctive signals of the allene protons, while IR spectroscopy reveals the characteristic carboxylic acid carbonyl stretch. Mass spectrometry provides confirmation of the molecular weight, and X-ray crystallography has been used to determine its precise molecular geometry.
The commercial availability of buta-2,3-dienoic acid has increased in recent years to meet research demand. While still considered a specialty chemical, several suppliers now offer it in various purity grades. Pricing trends reflect its growing importance in synthetic chemistry, with bulk quantities becoming more accessible to industrial users.
Safety considerations for handling allene carboxylic acids follow standard laboratory protocols. Proper personal protective equipment including gloves and eye protection is recommended when working with this compound. Storage typically requires cool, dry conditions in appropriate chemical-resistant containers to maintain stability.
Future research directions for buta-2,3-dienoic acid may focus on expanding its utility in asymmetric synthesis and nanotechnology applications. The compound's ability to participate in diverse reaction pathways while maintaining its structural integrity makes it particularly valuable for creating complex molecular systems with precise control.
Academic interest in allene chemistry continues to grow, as evidenced by increasing numbers of publications referencing buta-2,3-dienoic acid. Graduate programs in organic synthesis frequently include studies of allene reactivity, with this compound serving as an excellent teaching example for demonstrating fundamental principles of molecular orbital theory and pericyclic reactions.
The patent landscape reveals growing intellectual property activity surrounding butadienoic acid derivatives, particularly in materials science and pharmaceutical applications. Companies are investing in proprietary methods for its synthesis and utilization, indicating confidence in its commercial potential across multiple industries.
For researchers considering working with buta-2,3-dienoic acid, several key resources are available. The CAS registry provides comprehensive data on its properties, while major chemical databases contain detailed information about its synthesis and applications. Recent review articles offer excellent starting points for understanding current research trends involving this versatile compound.
As the chemical industry continues to evolve, buta-2,3-dienoic acid stands out as an example of how relatively simple molecules can enable complex molecular transformations. Its unique structural features and reactivity profile ensure it will remain an important tool for synthetic chemists and materials scientists in the coming years.
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